

# Spectroscopic Profile of 2-Chloropyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloropyrimidine

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Chloropyrimidine**, a crucial heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The empirical formula for **2-Chloropyrimidine** is  $C_4H_3ClN_2$  with a molecular weight of 114.53 g/mol .<sup>[1]</sup> The spectroscopic data presented below has been aggregated from various spectral databases and is crucial for the structural elucidation and purity assessment of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR spectra of **2-Chloropyrimidine** provide characteristic signals for its proton and carbon environments.

$^1H$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.65	Doublet	4.8	H-4, H-6
7.25	Triplet	4.8	H-5

### $^{13}\text{C}$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
160.8	C-2
158.0	C-4, C-6
120.2	C-5

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Chloropyrimidine** exhibits characteristic absorption bands corresponding to its aromatic and C-Cl bonds.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3050	Weak	C-H stretch (aromatic)
1560	Strong	C=N stretch
1540	Strong	C=C stretch (aromatic)
1390	Strong	C-H in-plane bend
1180	Strong	C-H in-plane bend
800	Strong	C-H out-of-plane bend
730	Strong	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2-Chloropyrimidine** shows a distinct molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

m/z	Relative Abundance (%)	Assignment
116	32.6	[M+2] <sup>+</sup> (with <sup>37</sup> Cl)
114	100	[M] <sup>+</sup> (with <sup>35</sup> Cl)
88	10	[M-CN] <sup>+</sup>
79	55	[M-Cl] <sup>+</sup>
52	45	[C <sub>3</sub> H <sub>2</sub> N] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

### Sample Preparation:

- A solid sample of **2-Chloropyrimidine** (approximately 10-20 mg for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR) is accurately weighed.
- The sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
- The solution is thoroughly mixed to ensure homogeneity.

### Instrumentation and Data Acquisition:

- The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for <sup>1</sup>H NMR).

- For  $^1\text{H}$  NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is performed to obtain singlets for each unique carbon atom. The spectral width is typically set from 0 to 200 ppm.
- The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## FTIR Spectroscopy (KBr Pellet Method)

### Sample Preparation:

- Approximately 1-2 mg of finely ground **2-Chloropyrimidine** is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- The mixture is thoroughly ground in an agate mortar and pestle to ensure a homogenous dispersion of the sample in the KBr matrix.
- The powdered mixture is transferred to a pellet-forming die.
- A pressure of approximately 8-10 tons is applied using a hydraulic press to form a thin, transparent KBr pellet.

### Instrumentation and Data Acquisition:

- A background spectrum of a pure KBr pellet is recorded.
- The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
- The spectrum is recorded over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## Electron Ionization Mass Spectrometry (EI-MS)

### Sample Introduction and Ionization:

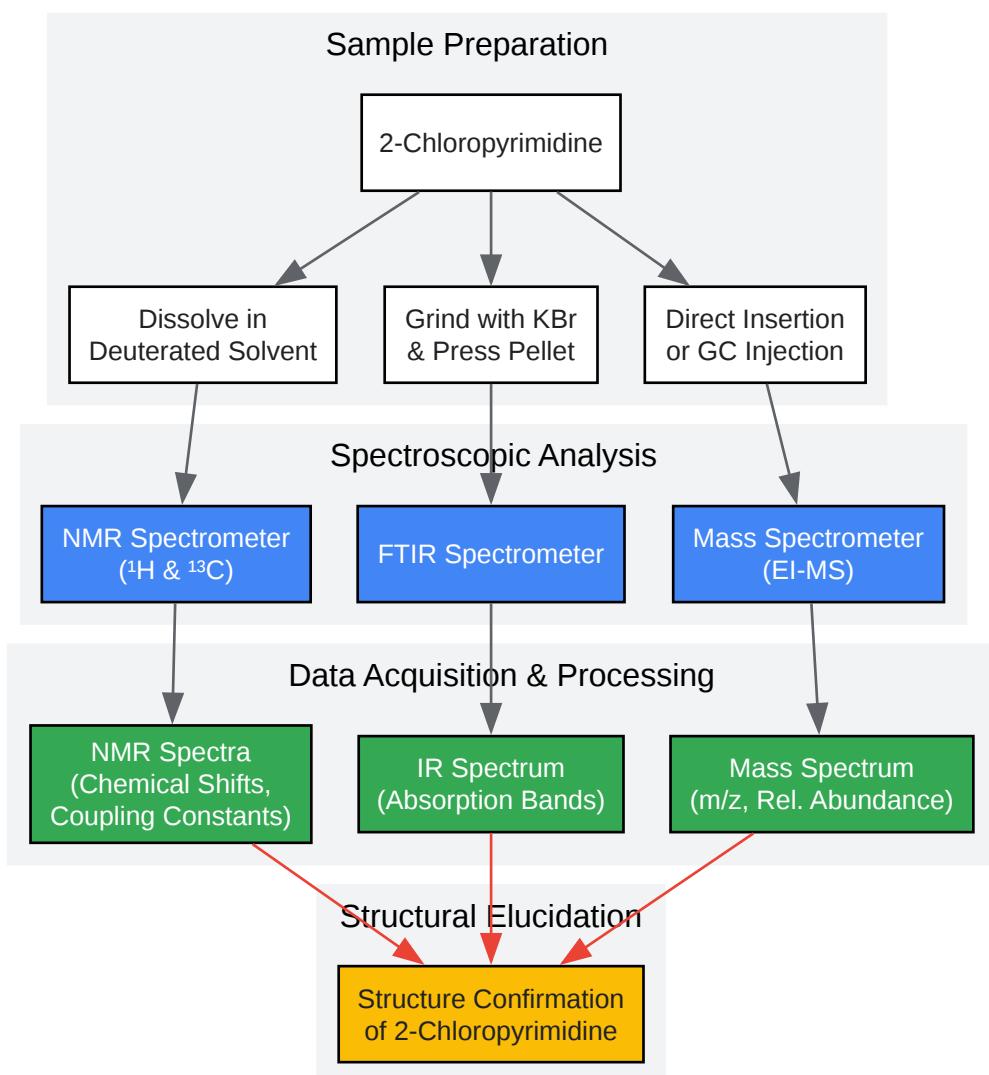
- A small amount of the **2-Chloropyrimidine** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

### Mass Analysis and Detection:

- The resulting positive ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The detector records the abundance of each ion at a specific  $m/z$  value.
- The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Chloropyrimidine**.



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Caption: Workflow for Spectroscopic Analysis of **2-Chloropyrimidine**.

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## References

- 1. Pyrimidine, 2-chloro- [webbook.nist.gov]

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